molecular formula C23H32N2O3 B020248 tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate CAS No. 144163-85-9

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Cat. No. B020248
M. Wt: 384.5 g/mol
InChI Key: UKFHOTNATOJBKZ-ACRUOGEOSA-N
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Description

This compound is of interest due to its structural complexity and potential utility in various synthetic organic chemistry applications. It contains multiple functional groups, including a carbamate group and a complex hexan-2-yl backbone with amino and hydroxy substituents, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of complex molecules like tert-butyl carbamates often involves multi-step synthetic routes, starting from readily available chemicals. For instance, a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, was synthesized through acylation, nucleophilic substitution, and reduction steps with a total yield of 81% (Zhao et al., 2017). This example demonstrates the typical approach to synthesizing tert-butyl carbamates, involving functional group transformations and protection/deprotection strategies.

Molecular Structure Analysis

Molecular structure characterization is crucial for confirming the identity and purity of synthesized compounds. Techniques such as MS (Mass Spectrometry) and 1H NMR (Nuclear Magnetic Resonance) are commonly employed. For example, the structure of synthesized compounds can be confirmed by comparing the observed data with theoretical or expected values, ensuring the correct molecular framework and stereochemistry are obtained.

Chemical Reactions and Properties

tert-Butyl carbamates participate in various chemical reactions, reflecting their utility in synthetic chemistry. They can undergo transformations such as silylation, where the N-tert-butoxycarbonyl group can be converted into a silyl carbamate, offering a protective strategy for amino groups in complex molecule synthesis (Sakaitani & Ohfune, 1990). These reactions underscore the versatility of tert-butyl carbamates in facilitating selective functional group manipulations.

Scientific Research Applications

  • Chemoselective Transformations : It can be utilized for chemoselective transformations of amino protecting groups, specifically converting N-t-Boc compounds into their corresponding N-Z compounds (Sakaitani & Ohfune, 1990).

  • Enolates and Chiral Auxiliaries : This compound serves in the synthesis of enolates and as a chiral auxiliary, aiding in the production of enantiomerically pure molecules (Brenner et al., 2003).

  • Intermediate for Synthesis : It's utilized as an intermediate in various syntheses, such as preparing -functionalized -amino silanes via metalation between nitrogen and silicon (Sieburth et al., 1996).

  • Pharmaceutical Applications : It serves as an intermediate in synthesizing biologically active compounds like osimertinib (AZD9291), used in targeted cancer therapies (Zhao et al., 2017).

  • Asymmetric Synthesis : It can be employed for the asymmetric synthesis of complex sugar molecules such as 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

  • Crystallography and Molecular Structure : This compound is also studied for its crystallography and molecular structure, contributing to the understanding of molecular interactions and design (Zheng et al., 2008).

  • Photoredox Catalysis : Used in photoredox-catalyzed amination of compounds to assemble 3-aminochromones under mild conditions, important in medicinal chemistry (Wang et al., 2022).

  • Factor Xa Inhibitors Synthesis : It's a key intermediate for synthesizing factor Xa inhibitors, crucial for developing anticoagulant drugs (Wang et al., 2017).

  • SARS-CoV Protease Inhibitors : Derivatives of this compound showed inhibitory activity against SARS-CoV 3CL protease, indicating potential in antiviral drug development (Sydnes et al., 2006).

  • Polymer Stabilization : Certain derivatives are used in enhancing the stabilizing effectiveness of polypropylene against thermal oxidation, significant in materials science (Pan et al., 1998a; Pan et al., 1998b).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHOTNATOJBKZ-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932247
Record name tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

CAS RN

144163-85-9
Record name 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, (2S,3S,5S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butoxycarbonyl)amino-1,6-diphenylhexane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE, (2S,3S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N59F56PQ6
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Reactant of Route 2
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Reactant of Route 3
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Reactant of Route 4
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Reactant of Route 5
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Reactant of Route 6
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Citations

For This Compound
2
Citations
DA Dickman - Current Drug Synthesis, 2022 - Wiley Online Library
The advent of acquired immunodeficiency syndrome in the 1980s, which is a degenerative disease of the immune system, became one of the most vexing problems in medicine to curtail…
Number of citations: 1 onlinelibrary.wiley.com
D Xanthopoulos - 2017 - search.proquest.com
Zinc metalloprotease STE24 (ZMPSTE24) is a human transmembrane zinc metalloprotease, located in the nuclear membrane. It is responsible for maturation of farnesylated prelamin A …
Number of citations: 4 search.proquest.com

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